2-phenyl-2H-1,3,2-benzodithiazole
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Overview
Description
2-phenyl-2H-1,3,2-benzodithiazole is a heterocyclic compound that features a unique structure with a benzene ring fused to a dithiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-1,3,2-benzodithiazole typically involves the Herz reaction, which is a well-known method for preparing dithiazole derivatives. This reaction involves the treatment of anilines with disulfur dichloride under controlled conditions . The reaction conditions often require a solvent such as dioxane and a base to facilitate the intramolecular cyclization necessary to form the dithiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2H-1,3,2-benzodithiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .
Scientific Research Applications
2-phenyl-2H-1,3,2-benzodithiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-phenyl-2H-1,3,2-benzodithiazole exerts its effects is primarily through its interaction with various molecular targets. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in applications such as organic semiconductors and dyes. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar in structure but lacks the additional sulfur atom in the dithiazole ring.
2,1,3-Benzothiadiazole: Another isomer with different electronic properties and applications.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom, leading to different chemical behavior.
Uniqueness
2-phenyl-2H-1,3,2-benzodithiazole is unique due to its additional sulfur atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials .
Properties
IUPAC Name |
2-phenyl-1,3,2-benzodithiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMZASWBVWPIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2SC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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